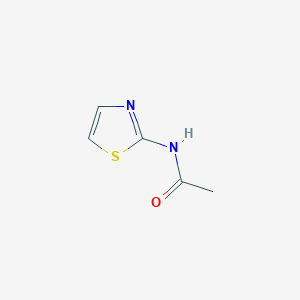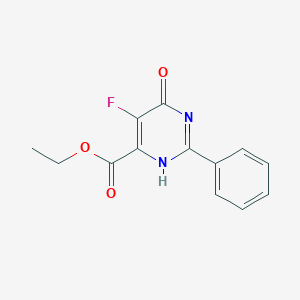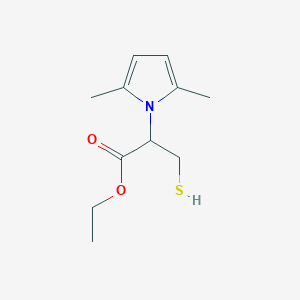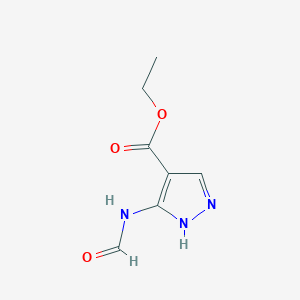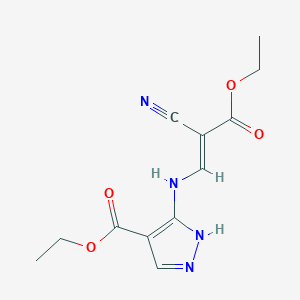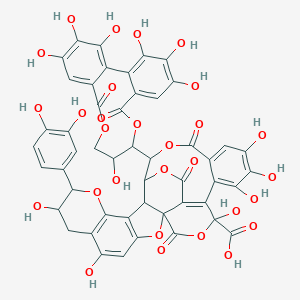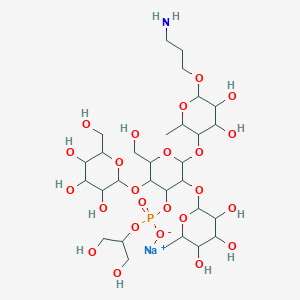
3-Agrgrgp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Agrgrgp is a chemical compound that has gained significant attention in scientific research in recent years. It is a synthetic compound that is used as a tool in various biological and biochemical studies. The compound is known for its unique properties and has been used in a wide range of applications.
Wirkmechanismus
The mechanism of action of 3-Agrgrgp is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins involved in cellular signaling pathways. This inhibition can alter the activity of these pathways and lead to changes in cellular function.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Agrgrgp can have a range of biochemical and physiological effects on cells and tissues. The compound has been shown to alter gene expression, induce apoptosis, and inhibit cell proliferation. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Agrgrgp in lab experiments is its ability to specifically target certain enzymes and proteins. This specificity allows researchers to investigate the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of using 3-Agrgrgp is its potential toxicity. The compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-Agrgrgp in scientific research. One direction is the investigation of the compound's potential therapeutic applications in the treatment of various diseases. Another direction is the development of new and improved synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of 3-Agrgrgp and its effects on cellular signaling pathways.
In conclusion, 3-Agrgrgp is a synthetic compound that has shown great potential as a tool in scientific research. Its unique properties and specificity make it a valuable asset in the investigation of various diseases and cellular processes. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 3-Agrgrgp involves the reaction of several chemicals in a laboratory setting. The process requires specialized equipment and trained personnel to ensure the quality and purity of the compound. The compound can also be purchased from reputable chemical suppliers.
Wissenschaftliche Forschungsanwendungen
3-Agrgrgp has been used in various scientific research applications, including the study of cellular signaling pathways, protein-protein interactions, and enzyme kinetics. The compound has been used as a tool to investigate the molecular mechanisms of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
143873-66-9 |
|---|---|
Produktname |
3-Agrgrgp |
Molekularformel |
C30H55NNaO24P |
Molekulargewicht |
867.7 g/mol |
IUPAC-Name |
sodium;[2-[6-(3-aminopropoxy)-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 1,3-dihydroxypropan-2-yl phosphate |
InChI |
InChI=1S/C30H56NO24P.Na/c1-10-15(36)17(38)20(41)28(47-10)53-26-25(55-56(44,45)54-12(6-32)7-33)24(52-29-21(42)18(39)16(37)13(8-34)49-29)14(9-35)50-30(26)51-23-11(2)48-27(22(43)19(23)40)46-5-3-4-31;/h10-30,32-43H,3-9,31H2,1-2H3,(H,44,45);/q;+1/p-1 |
InChI-Schlüssel |
MAQIOMRQBCSXSF-UHFFFAOYSA-M |
Isomerische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)OCCCN)C)CO)OC4C(C(C(C(O4)CO)O)O)O)OP(=O)([O-])OC(CO)CO)O)O)O.[Na+] |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)OCCCN)C)CO)OC4C(C(C(C(O4)CO)O)O)O)OP(=O)([O-])OC(CO)CO)O)O)O.[Na+] |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)OCCCN)C)CO)OC4C(C(C(C(O4)CO)O)O)O)OP(=O)([O-])OC(CO)CO)O)O)O.[Na+] |
Synonyme |
3-AGRGRGP 3-aminopropyl 4-O-(4-O-glucopyranosyl-2-O-rhamnopyranosyl-galactopyranosyl)-rhamnopyranoside 3'-(glycer-2-yl sodium phosphate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B125220.png)
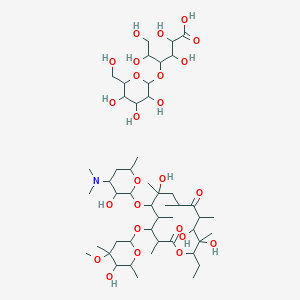
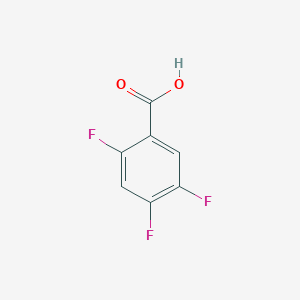
![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)
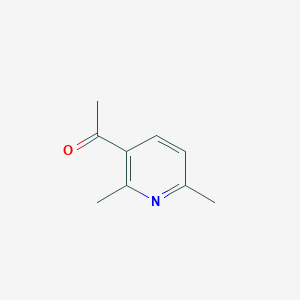
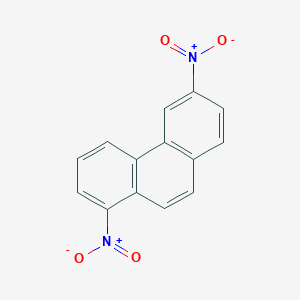
![(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B125241.png)
